molecular formula C5H5ClN2O2S B2432127 2-Chloro-5-(methylsulfonyl)pyrimidine CAS No. 321565-33-7

2-Chloro-5-(methylsulfonyl)pyrimidine

Cat. No. B2432127
CAS RN: 321565-33-7
M. Wt: 192.62
InChI Key: OJBZGBZRCAUPQZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2O2S . It has a molecular weight of 192.62 g/mol . The IUPAC name for this compound is 2-chloro-5-methylsulfonylpyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(methylsulfonyl)pyrimidine includes a pyrimidine ring, which is a six-membered heterocyclic scaffold . The compound has a chlorine atom and a methylsulfonyl group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

2-Chloro-5-(methylsulfonyl)pyrimidine has several computed properties. It has a XLogP3-AA value of 0.4, indicating its relative hydrophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 191.9760263 g/mol . The topological polar surface area is 68.3 Ų .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

It’s known that pyrimidine derivatives can undergo reactions with aliphatic amines . For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacts with aliphatic amines to afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that pyrimidine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

It’s known that 2-sulfonylpyrimidines can be used for selective protein arylation . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may have similar effects, potentially leading to changes in protein function.

properties

IUPAC Name

2-chloro-5-methylsulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZGBZRCAUPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methylsulfonyl)pyrimidine

CAS RN

321565-33-7
Record name 2-chloro-5-methanesulfonylpyrimidine
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